molecular formula C15H11N3O4 B5877652 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 62507-51-1

2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5877652
CAS No.: 62507-51-1
M. Wt: 297.26 g/mol
InChI Key: PUZLCGYSAKXHRL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.

    Reduction: Formation of 2-(4-methoxyphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Formation of halogenated derivatives such as 2-(4-methoxyphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer processes, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
  • 2-(4-Hydroxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(4-Methoxyphenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of methoxy and nitro substituents, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-8-4-11(5-9-13)15-17-16-14(22-15)10-2-6-12(7-3-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZLCGYSAKXHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354777
Record name 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-51-1
Record name 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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